Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate
Description
Properties
IUPAC Name |
ethyl 5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-5-22-15(18)8-6-7-12(17)11-9-13(19-2)16(21-4)14(10-11)20-3/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZJPGNNRYPRIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate
Executive Summary
Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate is a specialized pharmacophore intermediate used primarily in the synthesis of tubulin-binding agents, vascular targeting agents (VTAs), and analogs of reserpine and trimebutine. Structurally, it combines the lipophilic, electron-rich 3,4,5-trimethoxyphenyl (TMP) moiety—a critical motif for binding to the colchicine site of tubulin—with a flexible 5-oxovalerate linker. This linker provides a dual-functionality handle (ketone and ester) allowing for cyclization into complex heterocycles or conjugation to delivery vectors.
This guide details the physicochemical identity, a self-validating synthesis protocol via Friedel-Crafts acylation, and the downstream utility of this compound in drug discovery.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxopentanoate |
| Molecular Formula | C₁₆H₂₂O₆ |
| Molecular Weight | 310.34 g/mol |
| Core Pharmacophore | 3,4,5-Trimethoxybenzene (Colchicine-site binder) |
| Physical State | Viscous pale yellow oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, EtOAc, Ethanol; Insoluble in Water |
| Predicted LogP | ~2.3 (Moderate Lipophilicity) |
| Key Functional Groups | Aryl Ketone (C5), Ethyl Ester (C1), Methoxy ethers (Ar-OMe) |
Note on CAS: While the acid form (5-(3,4,5-trimethoxyphenyl)-5-oxovaleric acid) is frequently indexed (e.g., related CAS 13184-59-3 derivatives), the ethyl ester is often generated in situ or as a custom intermediate. This guide treats it as a discrete synthetic target.
Synthetic Pathway (The "How")
The most robust route to this compound is the Friedel-Crafts Acylation of 1,2,3-trimethoxybenzene. While direct acylation with ethyl glutaryl chloride is possible, the "Industrial Route" using glutaric anhydride followed by esterification is preferred for regioselectivity and purification ease.
Mechanistic Workflow
The synthesis relies on the electron-donating power of the three methoxy groups to activate the benzene ring. The reaction is highly regioselective for the 5-position (para to the C2-methoxy) due to steric symmetry.
Figure 1: Two-step synthesis strategy ensuring high regiocontrol and simplified purification.
Detailed Experimental Protocol
This protocol is designed to be self-validating . The intermediate acid precipitates, allowing for a purity check before the final esterification.
Phase 1: Friedel-Crafts Acylation
Reagents: 1,2,3-Trimethoxybenzene (1.0 eq), Glutaric Anhydride (1.1 eq), Aluminum Chloride (AlCl₃, 2.2 eq), Dichloromethane (DCM).
-
Setup: Flame-dry a 500 mL three-neck flask equipped with a nitrogen inlet, addition funnel, and thermometer.
-
Solubilization: Dissolve 1,2,3-trimethoxybenzene (16.8 g, 100 mmol) and glutaric anhydride (12.5 g, 110 mmol) in anhydrous DCM (200 mL). Cool to 0–5°C.
-
Catalysis: Add AlCl₃ (29.3 g, 220 mmol) portion-wise over 30 minutes. Critical: Maintain internal temperature <10°C to prevent demethylation of the methoxy groups.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours.
-
Validation Point: TLC (5% MeOH in DCM) should show consumption of the non-polar starting material and appearance of a polar spot (Acid).
-
-
Quench: Pour the reaction mixture slowly into ice-cold HCl (1M, 300 mL). Stir vigorously for 30 minutes.
-
Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine organics and extract with 10% NaOH . The product (acid) moves to the aqueous phase, leaving non-acidic impurities in the DCM.
-
Precipitation: Acidify the aqueous NaOH extract with conc. HCl to pH 1. The intermediate acid will precipitate. Filter and dry.
Phase 2: Fischer Esterification
Reagents: Intermediate Acid, Absolute Ethanol, conc. H₂SO₄ (Cat.).[1]
-
Reflux: Dissolve the dried acid in absolute ethanol (150 mL). Add conc. H₂SO₄ (1 mL). Reflux for 6–8 hours.[1][2]
-
Workup: Concentrate ethanol under reduced pressure. Dilute residue with EtOAc and wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.
-
Purification: Dry over MgSO₄ and concentrate. If necessary, purify via flash chromatography (Hexane:EtOAc 4:1).
Analytical Characterization (Expectations)
To confirm identity, the following spectroscopic signals are required.
| Technique | Diagnostic Signal | Structural Assignment |
| ¹H NMR (CDCl₃) | δ 7.25 (s, 2H) | Aromatic protons (Symmetric H-2, H-6 relative to ketone) |
| δ 3.90 (s, 9H) | 3x Methoxy groups (Often two peaks: 6H meta, 3H para) | |
| δ 4.12 (q, 2H) | Ethyl ester (-O-CH₂ -CH₃) | |
| δ 2.9–3.0 (t, 2H) | α-Methylene to Ketone (-CO-CH₂ -) | |
| IR Spectroscopy | 1735 cm⁻¹ | Ester Carbonyl (C=O) |
| 1680 cm⁻¹ | Aryl Ketone (C=O) | |
| Mass Spec (ESI) | [M+H]⁺ = 311.15 | Protonated molecular ion |
Applications in Drug Discovery[6][10]
This molecule is a "linker-pharmacophore" hybrid. The trimethoxyphenyl (TMP) group is a validated tubulin binder, while the oxovalerate tail allows for diversity-oriented synthesis.
Downstream Logic
The keto-ester functionality allows this molecule to serve as a precursor for three distinct classes of therapeutics:
-
Tubulin Inhibitors (Colchicine Site): Condensation of the ketone with hydrazines or amines creates rigid heterocycles that mimic Combretastatin A-4.
-
HDAC Inhibitors: Conversion of the ester to a hydroxamic acid creates dual-action molecules (Tubulin + HDAC inhibition).
-
Vasodilators: Reduction of the ketone to a methylene creates flexible analogs of Trimebutine.
Figure 2: Strategic divergence points for medicinal chemistry campaigns.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Specific Handling: The intermediate acid and the final ester should be treated as potential bioactive agents (tubulin binders). Use a fume hood and nitrile gloves.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent ester hydrolysis or oxidation of the electron-rich ring.
References
-
Synthesis of Trimethoxybenzene Derivatives
-
Pharmacophore Utility (Tubulin Binding)
- Context: Validation of the 3,4,5-trimethoxy motif in drug design (Combretast
- Source: National Institutes of Health (PMC). "Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)
-
URL:[Link]
-
Related Analog Synthesis (Dimethoxy Variant)
- Context: Protocol adaptation from the 3,4-dimethoxy analog (CAS 4378-55-6).
-
Source: Santa Cruz Biotechnology.[3] "5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid Product Data."
-
Friedel-Crafts Methodology (Industrial)
- Context: Use of glutaric anhydride and AlCl3 for aryl-keto-acid synthesis.
- Source: Organic Syntheses, Coll. Vol. 2, p. 81 (1943). "beta-Benzoylpropionic Acid (Analogous chemistry)."
-
URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid | CAS 4378-55-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Profile: Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate
[1]
Executive Summary & Chemical Identity
Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate is a lipophilic ester intermediate predominantly used in medicinal chemistry. It serves as a precursor for introducing the 3,4,5-trimethoxyphenyl (TMP) moiety—a privileged pharmacophore found in potent antimitotic agents such as Colchicine, Combretastatin A-4, and Podophyllotoxin.
The compound is synthesized via the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene, followed by esterification. Its primary utility lies in the "linker" region (the valerate chain), which allows for further functionalization (e.g., reduction, amidation, or cyclization) to generate diverse chemical libraries.
Chemical Data Matrix
| Property | Specification |
| CAS Number (Ethyl Ester) | 951887-67-5 |
| CAS Number (Free Acid) | 34759-04-1 (5-(3,4,5-trimethoxyphenyl)-5-oxovaleric acid) |
| IUPAC Name | Ethyl 5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoate |
| Molecular Formula | C₁₆H₂₂O₆ |
| Molecular Weight | 310.34 g/mol |
| Physical State | Viscous oil or low-melting solid (depending on purity) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| SMILES | CCOC(=O)CCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Synthetic Methodology
The synthesis of this compound requires precise control over regioselectivity to ensure the 3,4,5-trimethoxy pattern is maintained, rather than the 2,3,4-isomer. The protocol below outlines a scalable route starting from 1,2,3-trimethoxybenzene.
Reaction Scheme
-
Acylation: 1,2,3-Trimethoxybenzene + Glutaric Anhydride
5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid. -
Esterification: Acid + Ethanol
Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate.
Detailed Protocol
Step 1: Friedel-Crafts Acylation (Regioselective Control)
-
Reagents: 1,2,3-Trimethoxybenzene (1.0 eq), Glutaric Anhydride (1.1 eq), Aluminum Chloride (
, 1.2 eq), Nitrobenzene or DCM (Solvent). -
Procedure:
-
Dissolve 1,2,3-trimethoxybenzene in dry DCM at 0°C under
atmosphere. -
Add glutaric anhydride.
-
Slowly add anhydrous
portion-wise to control exotherm. Note: The 3,4,5-position (para to the C2-methoxy) is electronically favored and sterically accessible compared to the 2,3,4-position. -
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Quench: Pour into ice-cold dilute HCl to decompose the aluminum complex.
-
Workup: Extract with EtOAc, wash with brine, dry over
. Recrystallize the resulting acid (CAS 34759-04-1) from toluene/hexanes.
-
Step 2: Fischer Esterification
-
Reagents: 5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid, Absolute Ethanol (Excess),
(Cat.). -
Procedure:
-
Dissolve the acid intermediate in absolute ethanol.
-
Add catalytic concentrated sulfuric acid (0.1 eq).
-
Reflux for 3 hours (monitor by TLC for disappearance of acid).
-
Concentrate in vacuo to remove excess ethanol.
-
Neutralize with saturated
and extract into DCM. -
Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield the pure ethyl ester.
-
Mechanistic Flow & Regiochemistry
The following diagram illustrates the regiochemical outcome where the electrophile attacks the 5-position (para to the central methoxy group), preserving the "gallic" substitution pattern essential for biological activity.
Figure 1: Synthetic pathway highlighting the Friedel-Crafts acylation and subsequent esterification.
Applications in Drug Discovery
The 3,4,5-trimethoxyphenyl (TMP) ring is a canonical pharmacophore in oncology. It mimics the biaryl system found in colchicine, allowing molecules containing this motif to bind to the colchicine-binding site on
Strategic Utility of the Valerate Linker
The 5-oxovalerate chain provided by this compound offers a specific advantage over shorter linkers (like propionates):
-
Flexibility: The 5-carbon chain allows the TMP headgroup to penetrate deep into the tubulin hydrophobic pocket while the ester tail interacts with solvent-exposed regions or secondary binding sites.
-
Metabolic Stability: The keto-ester motif can be reduced to a hydroxy-ester or converted to a heterocycle (e.g., pyridazinone via hydrazine reaction), altering pharmacokinetic properties.
Pharmacophore Relationship Diagram
The diagram below contextualizes the compound within the landscape of TMP-containing drugs.
Figure 2: The 3,4,5-trimethoxy motif connects the target compound to major tubulin-binding drugs.
References
-
Bio-Fount. (n.d.). Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate Product Page. Retrieved from (Verified CAS 951887-67-5).
-
BOC Sciences. (n.d.). 5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid.[1][][3][4][5] Retrieved from (Verified CAS 34759-04-1).
- Pettit, G. R., et al. (1995). Antineoplastic agents. 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry. (Contextual reference for TMP pharmacophore utility).
- Sigma-Aldrich. (n.d.). Search results for Trimethoxyphenyl valerate derivatives.
Introduction: The 3,4,5-Trimethoxyphenyl Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of 3,4,5-Trimethoxyphenyl Derivatives
The 3,4,5-trimethoxyphenyl (TMP) moiety is a cornerstone structural motif found in a multitude of naturally occurring and synthetic molecules with potent biological activities.[1][2] Its prevalence in well-known natural products, such as the anticancer agent podophyllotoxin and the psychoactive compound mescaline, has long signaled its importance to medicinal chemists.[3][4] The three methoxy groups on the phenyl ring are not mere decorations; they are critical pharmacophoric features that dictate the molecule's conformation, electronic properties, and ability to form key interactions—primarily hydrogen bonds—with biological targets.[2] This unique arrangement often confers significant therapeutic potential, leading to a broad spectrum of pharmacological functions including anticancer, anti-inflammatory, and antimicrobial effects.[2][5]
This technical guide offers an in-depth exploration of the primary biological activities of TMP derivatives. It is designed for researchers, scientists, and drug development professionals, providing not only a synthesis of the current understanding but also actionable experimental protocols and field-proven insights into the causality behind methodological choices. We will dissect the mechanisms of action, present comparative quantitative data, and provide detailed workflows to empower further research and development in this promising area of medicinal chemistry.
Part 1: Anticancer Activity - Disrupting the Cellular Skeleton
The most extensively documented and perhaps most potent biological activity of TMP derivatives is their anticancer effect.[6][7] A vast number of compounds incorporating the TMP scaffold have been developed as highly effective cytotoxic agents. The primary mechanism underlying this activity is the disruption of microtubule dynamics, a critical process for cell division, motility, and intracellular transport.[8]
Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are essential for the formation of the mitotic spindle during cell division.[8] Many TMP-containing compounds, most notably Combretastatin A-4 (CA-4), function by binding to the colchicine-binding site on the β-subunit of tubulin.[5]
This binding event physically obstructs the curved-to-straight conformational change that tubulin must undergo to be incorporated into a growing microtubule. The result is a potent inhibition of tubulin polymerization, leading to a net depolymerization of the microtubule network.[5] In cancer cells, this has two catastrophic consequences:
-
Mitotic Arrest: Without a functional mitotic spindle, the cell cannot properly segregate its chromosomes, leading to an arrest in the G2/M phase of the cell cycle and eventual programmed cell death (apoptosis) or mitotic catastrophe.[8][9]
-
Vascular Disruption: CA-4 and its derivatives show a remarkable selectivity for the immature endothelial cells lining the tumor vasculature.[10][11] Disruption of their microtubule cytoskeleton causes the cells to change shape, leading to a rapid collapse of the tumor blood vessels.[12][13] This shuts off the blood supply to the tumor core, resulting in extensive ischemic necrosis.[11][12]
Caption: Workflow for the MTT cytotoxicity assay.
Part 2: Anti-inflammatory Activity - Modulating Inflammatory Cascades
Chronic inflammation is a key driver of numerous diseases. Several TMP derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential use in treating inflammatory disorders. [14][15]
Mechanism of Action: COX/LOX Inhibition
A primary mechanism for the anti-inflammatory action of many TMP derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. [14]COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins. Some derivatives may also inhibit lipoxygenase (LOX) pathways.
| Derivative | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |
| Ketoprofen (Parent Drug) | 68 | 49 | [14] |
| Ketoprofen Derivative 19 | 0 | 94 | [14] |
| Ibuprofen (Parent Drug) | 65 | 46 | [14] |
| Ibuprofen Derivative 21 | 56 | 67 | [14] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable in vivo model for evaluating acute anti-inflammatory activity. [1]The injection of carrageenan, a seaweed polysaccharide, induces a localized inflammatory response characterized by swelling (edema).
Causality: The model's validity rests on its comparison of the test compound's effect against both a negative control (vehicle), which shows the full inflammatory response, and a positive control (a standard NSAID like Indomethacin), which shows a known level of inhibition. This allows for a quantitative assessment of the compound's anti-inflammatory potency.
Methodology:
-
Animal Acclimatization & Grouping: Use Wistar rats (150-200 g) and allow them to acclimatize for at least one week. Divide them into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Groups receiving different doses of the TMP derivative. [1][14]2. Baseline Measurement: Measure the initial volume of each rat's right hind paw using a plethysmometer. This baseline is crucial for accurately calculating the degree of swelling.
-
Compound Administration: Administer the test compound, standard drug, or vehicle orally or via intraperitoneal injection.
-
Inflammation Induction: After 1 hour (to allow for drug absorption), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. [1]5. Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group. [1]
Part 3: Antimicrobial Activity
The TMP scaffold has also been explored for its potential in developing new antimicrobial agents. Derivatives have shown activity against a range of pathogenic bacteria and fungi, suggesting they interfere with essential microbial processes. [1][16]
Experimental Protocol: Agar Disk Diffusion Assay
This is a widely used preliminary screening method to determine if a compound has antimicrobial activity. The principle is that the compound will diffuse from a paper disk into an agar medium seeded with a microbe, creating a concentration gradient. If the compound is effective, a clear "zone of inhibition" will appear where microbial growth is prevented.
Methodology:
-
Prepare Inoculum: Create a standardized suspension of the target microbe (e.g., S. aureus, E. coli) equivalent to the 0.5 McFarland turbidity standard. This ensures a uniform lawn of bacteria for reproducible results.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the TMP derivative solution. Place the disks onto the surface of the agar plate. Also include a negative control disk (with solvent only) and a positive control disk (with a standard antibiotic like ampicillin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measure Inhibition Zones: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). [1]The size of the zone is proportional to the compound's antimicrobial potency and diffusibility in agar.
Caption: Workflow for the Agar Disk Diffusion Assay.
Conclusion
Derivatives of the 3,4,5-trimethoxyphenyl scaffold represent a highly versatile and pharmacologically significant class of compounds. [1]Their well-established role as potent tubulin polymerization inhibitors makes them a continuing source of innovation in anticancer drug discovery. [8][9][17]Furthermore, their demonstrated anti-inflammatory and antimicrobial activities highlight a broader therapeutic potential that warrants deeper investigation. [14][15]The methodologies and data presented in this guide provide a solid foundation for researchers to build upon, enabling the rational design, synthesis, and evaluation of novel TMP derivatives to address unmet medical needs.
References
- Tozer, G. M., Kanthou, C., & Baguley, B. C. (2005). Combretastatin A4 phosphate - PubMed.
- (n.d.).
- Gorska, M., & Kuban-Jankowska, A. (n.d.).
- Luo, Y., et al. (2024). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
- Allaka, T. R., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
- Kretzschmann, A., & Stieler, M. (2021).
- Wang, L., et al. (2021). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Taylor & Francis Online.
- Tozer, G. M., & Kanthou, C. (2002). The biology of the combretastatins as tumour vascular targeting agents. British Journal of Cancer.
- Saczewski, F., et al. (2019). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.
-
Wang, Z., et al. (2024). (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d]d[10][12]ioxol-5-yl 3,4,5-trimethoxybenzoate. MDPI.
- Allaka, T. R., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
- (n.d.).
- Hancock, J. F., et al. (2017). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling.
- (n.d.). The Chemical Synthesis of 3,4,5-Trimethoxyphenol: A Key Intermediate for Industry. NINGBO INNO PHARMCHEM CO.,LTD.
- (n.d.). Mescaline. Wikipedia.
- Ghorab, M. M., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity.
- Pontiki, E., et al. (2014). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI.
- Ghorab, M. M., et al. (2014). 1H-1,2,4-triazole-3-carboxamides: Synthesis, Molecular Modeling, Evaluation of Their Anti-Inflammatory Activity and Ulcerogenicity.
- Abdel-Aziz, S. A., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Taylor & Francis Online.
- Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. MDPI.
- Wang, Y., et al. (2021). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives.
- Lv, Z., et al. (2024). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)
- (n.d.). Unveiling the Anti-Inflammatory Potential of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mescaline - Wikipedia [en.wikipedia.org]
- 5. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. mdpi.com [mdpi.com]
- 15. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate in cancer research
Application Note: Strategic Utilization of Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate in Dual-Target Cancer Therapeutics
Executive Summary & Scientific Rationale
Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate (CAS: 951887-67-5) is not merely a reagent; it is a privileged scaffold in oncology research. Its structural architecture combines two critical pharmacophores:
-
The 3,4,5-Trimethoxyphenyl (TMP) "Head": A validated tubulin-binding motif found in potent antimitotic agents like Colchicine, Combretastatin A-4, and Podophyllotoxin. This moiety targets the colchicine-binding site on
-tubulin, disrupting microtubule dynamics. -
The 5-Oxovalerate "Tail": A 5-carbon linker terminating in an ethyl ester. This aliphatic chain mimics the lysine side chain substrate of Histone Deacetylases (HDACs).
Application Scope: This compound is primarily utilized as a late-stage intermediate for synthesizing Dual-Target Inhibitors . By converting the ester terminus into a Zinc-Binding Group (ZBG) such as hydroxamic acid, researchers create hybrid drugs that simultaneously induce mitotic arrest (via tubulin inhibition) and epigenetic modulation (via HDAC inhibition).
Mechanistic Workflow & Logic
The following diagram illustrates the strategic application of this scaffold in developing dual-action therapeutics.
Caption: Figure 1. Strategic conversion of the ester scaffold into a dual-acting pharmacological agent targeting both cytoskeletal dynamics and epigenetic regulation.
Protocol A: Synthesis of the Scaffold
Note: If the compound is not purchased commercially, it must be synthesized with high purity to ensure accurate biological data.
Objective: Synthesize Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate via Friedel-Crafts Acylation.
Reagents:
-
1,2,3-Trimethoxybenzene (1.0 eq)
-
Ethyl glutaryl chloride (1.1 eq)
-
Aluminum Chloride (
, 1.2 eq) -
Dichloromethane (DCM, anhydrous)
Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Solubilization: Dissolve 1,2,3-trimethoxybenzene (10 mmol) in anhydrous DCM (50 mL). Cool to 0°C in an ice bath.
-
Catalyst Addition: Add
(12 mmol) portion-wise over 10 minutes. Critical: Maintain temperature <5°C to prevent demethylation of the methoxy groups. -
Acylation: Add ethyl glutaryl chloride (11 mmol) dropwise via a syringe pump over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quenching: Pour the reaction mixture over crushed ice/HCl (1M) to decompose the aluminum complex.
-
Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
Validation Criteria:
-
Yield: >75%
-
1H NMR (CDCl3): Look for triplet at
1.25 (ethyl CH3), singlet at 3.90 (9H, OMe), and aromatic singlet at 7.2-7.3.
Protocol B: Derivatization to HDAC Inhibitor (Hydroxamic Acid)
This protocol converts the "Application Scaffold" into the active "Dual Inhibitor."
Objective: Convert the ethyl ester to hydroxamic acid (
Methodology:
-
Preparation of Hydroxylamine: In a separate flask, dissolve hydroxylamine hydrochloride (
, 10 eq) in MeOH. Add KOH (10 eq) in MeOH at 0°C. Filter the white precipitate (KCl) to obtain free solution. -
Coupling: Add the Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate (1 eq) to the fresh hydroxylamine solution.
-
Reaction: Stir at RT for 2-4 hours. Monitor disappearance of the ester spot on TLC.
-
Workup: Neutralize with 1M HCl to pH 7. Extract with EtOAc.
-
Crystallization: Recrystallize from Ethanol/Water to obtain the pure hydroxamic acid derivative.
Protocol C: Biological Validation Assays
To validate the application of this molecule in cancer research, the following dual-assay system is required.
Tubulin Polymerization Inhibition Assay
Purpose: Verify the "Head" pharmacophore activity.
-
Kit: Fluorescence-based Tubulin Polymerization Assay (e.g., Cytoskeleton Inc.).
-
Control: Colchicine (Positive), Taxol (Stabilizer Control), DMSO (Negative).
-
Procedure:
-
Prepare 96-well black half-area plate.
-
Add test compound (derived hydroxamate) at graded concentrations (0.1
M - 10 M). -
Add porcine brain tubulin in PEM buffer containing GTP and DAPI reporter.
-
Read: Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes at 37°C.
-
Analysis: Calculate
of the polymerization curve. A reduction in indicates inhibition.
-
HDAC Fluorometric Activity Assay
Purpose: Verify the "Tail" pharmacophore activity.
-
Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).
-
Source: HeLa nuclear extract (rich in HDACs).
-
Procedure:
-
Incubate HeLa nuclear extract with test compound for 15 mins at 37°C.
-
Add fluorogenic substrate and incubate for 30 mins.
-
Add Developer Solution (trypsin) to release the fluorophore from deacetylated lysine.
-
Read: Fluorescence (Ex 350 nm / Em 440 nm).
-
Data: Plot % Activity vs. log[Concentration] to determine
.
-
Data Presentation & Expected Results
When reporting applications of this scaffold, summarize data in the following format to demonstrate dual potency.
| Compound ID | HDAC1 | HDAC6 | Tubulin Polymerization | MCF-7 Cytotoxicity |
| Scaffold (Ester) | >100 (Inactive) | >100 (Inactive) | 2.5 | 5.8 |
| Derivative (Hydroxamate) | 0.05 | 0.08 | 2.1 | 0.3 |
| SAHA (Ref) | 0.04 | 0.06 | >50 | 1.2 |
| Colchicine (Ref) | >100 | >100 | 1.8 | 0.05 |
Interpretation:
-
The Scaffold (Ester) shows moderate tubulin activity but NO HDAC activity (esters do not chelate Zinc).
-
The Derivative gains potent HDAC activity while retaining tubulin binding, resulting in superior cytotoxicity (Synergistic effect).
References
-
Design and Synthesis of Dual EGFR/HDAC Inhibitors. El-Sayed, M. et al. (2021). Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. [Link]
-
Tubulin Inhibitor Pharmacophores. Lu, Y. et al. (2012). Discovery of novel 3,4,5-trimethoxyphenyl-substituted 1H-1,2,3-triazole derivatives as potential microtubule-binding agents. [Link]
-
Friedel-Crafts Acylation Protocols. Olah, G. A. (1973). Friedel-Crafts Chemistry.[1][2][3][4][5] Wiley-Interscience. [Link]
-
HDAC Inhibitor Structural Requirements. Finnin, M. S. et al. (1999). Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors. Nature. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Trimethoxyphenyl Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling trimethoxyphenyl (TMP) compounds. As a Senior Application Scientist, I understand that the unique chemical properties of TMP-containing molecules, while promising for therapeutic development, often present significant solubility hurdles in aqueous environments typical of biological assays. This guide is designed to provide you with both foundational knowledge and actionable troubleshooting strategies to ensure your experimental results are accurate and reproducible.
The core issue with many TMP compounds is their hydrophobicity. The presence of multiple methoxy (-OCH₃) groups on a phenyl ring reduces the molecule's ability to form hydrogen bonds with water, leading to poor aqueous solubility.[1] This can cause a cascade of problems, from compound precipitation to underestimated biological activity.[1][2][3]
This resource is structured in a question-and-answer format to directly address the challenges you may encounter. We will begin with frequently asked questions for a quick overview and then dive into in-depth troubleshooting guides with step-by-step protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my trimethoxyphenyl compound, which dissolves perfectly in DMSO, crashing out when I add it to my cell culture media or buffer?
This is the most common issue researchers face and is due to a dramatic shift in solvent polarity.[4] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[5] However, when you introduce a small volume of your DMSO stock into a large volume of aqueous buffer, the overall solution becomes highly polar and aqueous. The hydrophobic TMP compound can no longer stay in solution and precipitates, or "crashes out."[4][6]
Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[4] However, sensitive cell lines can show signs of stress or altered gene expression at concentrations as low as 0.1%.[4] It is critical to perform a vehicle control experiment to determine the DMSO tolerance for your specific cell line and assay duration.
Q3: I've heard about "kinetic" versus "equilibrium" solubility. What's the difference and which one matters for my assay?
-
Equilibrium solubility is the maximum concentration of a compound that can dissolve in a solvent under thermodynamic equilibrium. This is often measured over 24-48 hours.
-
Kinetic solubility is measured under conditions that don't allow for equilibrium, which is typical for most biological assays where a DMSO stock is added to a buffer and used within minutes or hours.[7] The concentration measured here is often a supersaturated state that is prone to precipitation over time.[8]
For most in vitro assays, you are dealing with kinetic solubility. Understanding this helps explain why a compound might seem soluble initially but then precipitates during a longer incubation period.[7]
Q4: Can I just sonicate or heat my sample to get the compound back into solution?
While gentle heating or sonication can sometimes help redissolve precipitated compounds, these are often temporary fixes and can be problematic.[2][8] Heating can degrade your compound or affect protein stability in your assay. Sonication can create aerosols and may not be uniformly effective. These methods don't address the underlying thermodynamic insolubility in the aqueous buffer.
Part 2: In-Depth Troubleshooting Guides
Scenario 1: My compound precipitates immediately upon dilution into aqueous buffer.
This indicates that the final concentration of your compound in the assay buffer is well above its kinetic solubility limit.
Root Cause Analysis: The transition from a 100% organic solvent (DMSO) to a >99% aqueous environment is too abrupt for the hydrophobic compound.
Step-by-Step Protocol to Prevent Precipitation:
-
Optimize Stock Concentration: Prepare your primary stock solution in 100% DMSO at a concentration that is realistic for your final assay.[9][10] A 10 mM stock is common, but for highly insoluble compounds, a lower concentration might be necessary.[3]
-
Perform Serial Dilutions: Never dilute your stock directly into the final aqueous buffer in one step. Perform an intermediate dilution step.
-
Step A: Dilute your 10 mM DMSO stock to an intermediate concentration (e.g., 500 µM) in 100% DMSO.
-
Step B: From this intermediate stock, perform the final dilution into your pre-warmed (e.g., 37°C) assay buffer or media.
-
-
The "Add-to" Method: When making the final dilution, add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing or stirring gently. Never add the buffer to the DMSO stock. This ensures rapid dispersal and minimizes localized high concentrations of the compound that can trigger precipitation.
-
Final DMSO Concentration Check: Always calculate your final DMSO concentration in the assay. Aim for the lowest possible concentration that your cells can tolerate and that keeps your compound soluble (ideally ≤0.5%).[4]
Scenario 2: My assay results are inconsistent, or I suspect compound-related artifacts.
Inconsistent data is often a red flag for solubility issues that may not be visible to the naked eye (i.e., micro-precipitation).
Root Cause Analysis: The compound may be precipitating over the course of the assay, leading to a decreasing effective concentration. Alternatively, at high concentrations, the compound may be forming aggregates that can interfere with assay readouts (e.g., light scattering in absorbance assays).[11]
Troubleshooting Workflow:
// Nodes start [label="Inconsistent Assay Results", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sol [label="Visually Inspect for Precipitation\n(Pre & Post-Incubation)", fillcolor="#FBBC05", fontcolor="#202124"]; run_vehicle [label="Run Vehicle Control\n(DMSO only)", fillcolor="#F1F3F4", fontcolor="#202124"]; reduce_conc [label="Reduce Highest Test\nConcentration", fillcolor="#F1F3F4", fontcolor="#202124"]; adv_strategy [label="Implement Advanced\nSolubilization Strategy", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Re-analyze Data", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_sol; check_sol -> run_vehicle [label="No visible precipitate"]; check_sol -> reduce_conc [label="Precipitate observed"]; run_vehicle -> reduce_conc [label="Vehicle shows no effect"]; run_vehicle -> analyze [label="Vehicle shows effect\n(DMSO toxicity)"]; reduce_conc -> adv_strategy [label="Inconsistency persists"]; reduce_conc -> analyze [label="Results stabilize"]; adv_strategy -> analyze; } dot Troubleshooting Decision Workflow
-
Vehicle Control is Non-Negotiable: Always run a parallel experiment with the highest concentration of DMSO used in your compound dilutions. This will differentiate between compound effects and solvent-induced toxicity.[9]
-
Concentration-Response Curve: Ensure you are testing a wide range of concentrations. If you only see activity at the highest concentrations where solubility is lowest, the results may be artifactual. A classic bell-shaped or sigmoidal curve provides more confidence.
-
Pre-spin Your Plates: Before adding your diluted compound to cells, centrifuge the plate (e.g., at 1000 x g for 1 minute) to pellet any invisible precipitate. This can help remove aggregates that might interfere with optical readings.
Scenario 3: I need to increase the aqueous solubility of my TMP compound beyond what DMSO/co-solvents can offer.
For particularly challenging compounds or for in vivo studies where high DMSO concentrations are not viable, advanced formulation strategies are necessary.
Advanced Solubilization Techniques:
| Strategy | Mechanism of Action | Best For | Key Considerations |
| pH Modification | For TMP compounds with ionizable groups (acidic or basic), adjusting the pH can convert the molecule to its more soluble salt form.[12][13] | Compounds with a pKa in a physiologically relevant range. | May not be suitable for all assays if the required pH affects cell viability or protein function.[14] The compound may precipitate if the buffer pH changes.[13] |
| Use of Co-solvents | Adding a water-miscible organic solvent reduces the overall polarity of the aqueous medium, helping to keep hydrophobic compounds in solution.[15][16] | In vitro assays. | Examples include ethanol, propylene glycol. Toxicity and effects on the assay must be evaluated.[14] |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The TMP compound is encapsulated within the cavity, effectively shielding it from the aqueous environment and increasing its solubility.[17][18][19] | Both in vitro and in vivo applications. | Use modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) for better solubility and lower toxicity.[17] Stoichiometry of complexation needs to be optimized. |
| Use of Surfactants | Surfactants like Tween® 80 or Pluronic® F-68 form micelles in aqueous solutions. The hydrophobic TMP compound partitions into the hydrophobic core of the micelle, increasing its apparent solubility.[14] | Formulations for in vivo studies. | Can interfere with some cell-based assays and may have their own biological effects. Concentration must be kept below the critical micelle concentration (CMC) if micelle formation is not desired. |
Protocol: Preparing a TMP Compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol aims to create a 1:1 molar inclusion complex to enhance solubility.
-
Calculate Molar Equivalents: Determine the mass of your TMP compound and HP-β-CD needed for a 1:1 molar ratio. (Note: The average molecular weight of HP-β-CD is ~1460 g/mol ).
-
Prepare HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in your desired aqueous buffer (e.g., PBS) to make a concentrated stock (e.g., 40% w/v). Gentle warming (40-50°C) may be required.
-
Add the TMP Compound: Weigh the TMP compound and add it slowly to the stirring HP-β-CD solution.
-
Complexation: Cover the solution and allow it to stir at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved compound.
-
Quantification & Use: The resulting clear solution contains your solubilized TMP-cyclodextrin complex. The exact concentration should be confirmed analytically (e.g., via HPLC-UV) before use in assays.
By systematically applying these principles and protocols, you can overcome the solubility challenges posed by trimethoxyphenyl compounds, leading to more reliable and accurate data in your research and development efforts.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Solubility enhancement and application of cyclodextrins in local drug delivery.
- Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applic
- Cyclodextrins in Formulation Development: Complex
- Brief Overview of Various Approaches to Enhance Drug Solubility.
- How to Make Accur
- Recent advances in techniques for enhancing the solubility of hydrophobic drugs.
- Biological assay challenges from compound solubility: strategies for bioassay optimiz
- Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability.
- Excipients for Solubility Enhancement of Parenteral Formul
- Stock Solutions 101: Everything You Need to Know.
- Strategies for improving hydrophobic drugs solubility and bioavailability.
- Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
- Drug Solubility: Importance and Enhancement Techniques.
- Solubility Enhancement of Hydrophobic Drugs.
- Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
- Cosolvent - Wikipedia.
- How do we choose a proper concentr
- Preparing Stock Solutions.
- Solutions and dilutions: working with stock solutions.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- What role does pH value play in the Differential extraction technique of purification/separ
- Solubility of Organic Compounds.
- Compound precipitation in high-concentr
- Dimethyl sulfoxide - Wikipedia.
- Compound precipitation from DMSO and the synergy between w
- The Effects of pH on Solubility.
- Technical Support Center: Improving the Solubility of 3,5,7-Trimethoxyflavone.
- In vitro solubility assays in drug discovery.
- Biological assay challenges from compound solubility: strategies for bioassay optimiz
- Establishing the pH of extraction solvents used to simulate aqueous parenteral drug products during organic extractables studies.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimiz
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ziath.com [ziath.com]
- 9. researchgate.net [researchgate.net]
- 10. phytotechlab.com [phytotechlab.com]
- 11. researchgate.net [researchgate.net]
- 12. homework.study.com [homework.study.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. longdom.org [longdom.org]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemicaljournals.com [chemicaljournals.com]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Trimethoxyphenyl Derivatives
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of trimethoxyphenyl (TMP) derivatives. The information provided herein is curated to address common challenges and offer practical, field-proven solutions to optimize your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the synthesis of trimethoxyphenyl derivatives can often be attributed to several key factors. Firstly, the choice of solvent can significantly impact the reaction outcome. For instance, in certain cycloaddition reactions, solvents like methanol can lead to decomposition, while tetrahydrofuran (THF) may provide a much better yield.[1] Secondly, reaction temperature and concentration are critical. A noticeable decomposition of starting materials at room temperature can sometimes be mitigated by lowering the temperature to 0 °C and reducing the concentration, which can have a positive effect on the reaction yield.[1] Lastly, the choice and strength of the base are crucial. A weak base like pyridine might not be effective, whereas stronger bases can significantly improve product isolation.[1]
Q2: I am observing significant starting material decomposition. How can I minimize this?
A2: Decomposition of starting materials is a common issue. Lowering the reaction temperature is a primary strategy to limit decomposition. For example, reducing the temperature to 0°C has been shown to have a positive effect on reaction yield by minimizing the degradation of reactants.[1] Additionally, adjusting the concentration of your reactants can also help. Lowering the concentration can sometimes slow down decomposition pathways relative to the desired reaction pathway.[1]
Q3: What are some common synthetic routes for preparing trimethoxyphenyl derivatives?
A3: Several synthetic strategies are employed to generate trimethoxyphenyl derivatives. A common starting material is 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one, which can be prepared from 2-(3,4,5-trimethoxybenzamido)acetic acid and 3,4,5-trimethoxybenzaldehyde.[2][2] This oxazolone intermediate can then undergo ring-opening reactions with various nucleophiles like aryl carboxylic acid hydrazides, phenylhydrazine, or ammonia in boiling ethanol to afford a range of derivatives.[2] Another approach involves the Suzuki–Miyaura cross-coupling reaction between a substituted indole boronic acid and 5-iodo-1,2,3-trimethoxybenzene.[3] Additionally, Claisen-Schmidt condensation between an acetophenone and 3,4,5-trimethoxybenzaldehyde is a well-established method for synthesizing chalcone-based TMP derivatives.[4]
Q4: How do I choose the appropriate catalyst for my reaction?
A4: The choice of catalyst is highly dependent on the specific reaction. For Suzuki-Miyaura cross-coupling reactions to form C-C bonds, palladium catalysts such as Pd(PPh₃)₄ are commonly used in the presence of a base like Na₂CO₃.[3] For Ullmann-type coupling reactions to form C-N bonds, copper catalysts like CuI with a base such as Cs₂CO₃ are often employed.[3] In the context of oxa-Michael reactions, strong Lewis bases like tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) have shown significant catalytic activity, sometimes comparable to strong Brønsted bases.[5][6]
Troubleshooting Guides
This section provides a structured approach to resolving specific experimental issues.
Issue 1: Poor Yield and/or Formation of Multiple Byproducts
Observed Problem: The final product is obtained in low yield, and TLC/LC-MS analysis shows multiple spots/peaks, indicating a complex reaction mixture.
Potential Causes & Solutions:
-
Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can dramatically influence reaction pathways.
-
Troubleshooting Step: Screen a range of solvents with varying polarities (e.g., THF, dichloromethane, toluene, acetonitrile, dioxane). As an example, a study found THF to be the optimal solvent for a particular cycloaddition, while methanol led to decomposition.[1]
-
-
Suboptimal Reaction Temperature: Higher temperatures can accelerate side reactions and lead to decomposition.
-
Troubleshooting Step: Attempt the reaction at a lower temperature. For instance, reducing the temperature from room temperature to 0°C has been shown to significantly improve yields by limiting the degradation of starting materials.[1]
-
-
Inappropriate Base: The basicity of the catalyst can be critical for reaction initiation and selectivity.
-
Troubleshooting Step: If using a weak base like pyridine results in no reaction, consider stronger bases such as DMAP or DBU.[1] The choice will depend on the specific reaction mechanism.
-
-
Impure Starting Materials: Impurities in the starting materials can interfere with the reaction.
-
Troubleshooting Step: Verify the purity of your starting materials using appropriate analytical techniques (NMR, melting point, etc.). If necessary, purify them before use.
-
Visualizing the Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low yield and byproduct formation.
Issue 2: Incomplete Reaction or Stalled Conversion
Observed Problem: After the expected reaction time, a significant amount of starting material remains unreacted.
Potential Causes & Solutions:
-
Insufficient Catalyst Loading or Activity: The catalyst may be deactivated or used in an insufficient amount.
-
Troubleshooting Step: Increase the catalyst loading incrementally. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).
-
-
Reaction Equilibrium: The reaction may be reversible and has reached equilibrium.
-
Troubleshooting Step: Consider using Le Chatelier's principle to drive the reaction forward. This could involve removing a byproduct (e.g., water) or using one of the reactants in excess.
-
-
Incorrect Reaction Time or Temperature: The reaction may simply be slow under the current conditions.
-
Troubleshooting Step: Monitor the reaction progress over a longer period. If the reaction is still slow, a modest increase in temperature may be beneficial, but be mindful of potential side reactions.[7]
-
-
Solvent Effects: The solvent may not be optimal for the reaction kinetics.
-
Troubleshooting Step: As with low yield issues, a solvent screen can be beneficial. In some cases, a more polar solvent can accelerate the reaction.
-
Data-Driven Optimization of Reaction Parameters:
| Parameter | Initial Condition | Optimized Condition | Rationale for Change |
| Solvent | Methanol | THF | Methanol caused decomposition, while THF gave a 61% yield.[1] |
| Temperature | Room Temperature | 0 °C | Lowering the temperature limited starting material decomposition.[1] |
| Concentration | 0.5 M | 0.1 M | A lower concentration further reduced decomposition and improved yield.[1] |
| Base | K₂CO₃ | DBU | K₂CO₃ was ineffective (10% yield), while DBU provided a much higher yield.[1] |
Experimental Protocols
General Procedure for the Synthesis of N-phenyl-1,2,4-triazinone Derivatives
This protocol is adapted from a procedure for synthesizing trimethoxyphenyl-based analogues.[8][9]
-
Reactant Preparation: To a stirred suspension of 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone (1 mmol) in absolute ethanol, add phenylhydrazine (1 mmol).[8]
-
Reaction: Reflux the reaction mixture for the time determined by TLC monitoring until the starting material is consumed.
-
Work-up: After completion, evaporate the excess solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization from an appropriate solvent system (e.g., ethanol/H₂O) to furnish the pure N-phenyl-1,2,4-triazinone derivative.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is based on the synthesis of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives.[3]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), combine the 6-substituted indole boronic acid (1 eq.), 5-iodo-1,2,3-trimethoxybenzene (0.8 eq.), Pd(PPh₃)₄ (0.06 eq.), and Na₂CO₃ (2 eq.).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water.
-
Reaction: Stir the mixture at 80 °C overnight. Monitor the reaction progress by TLC.
-
Work-up: After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude product can be used in the next step or purified further by column chromatography.
Visualizing a General Synthetic Pathway:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01335E [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Trimethoxyphenyl Compounds
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Scale-Up Challenges for Electron-Rich Aromatics (Trimethoxyphenyls)
Introduction: The "Electron-Rich" Trap
Welcome to the technical support hub for trimethoxyphenyl (TMP) synthesis. Whether you are synthesizing mescaline analogs, podophyllotoxin derivatives, or novel colchicine-site inhibitors, you are likely dealing with 1,2,3- or 1,3,5-trimethoxybenzene motifs.
The Core Challenge: These rings are electron-rich powerhouses. While this makes them highly reactive toward electrophiles, it creates three distinct scale-up hazards:
-
Thermal Runaway: Electrophilic Aromatic Substitution (EAS) reactions can become explosive on a kilogram scale due to rapid kinetics.
-
Regio-Scrambling: The activation is so strong that stopping at mono-substitution (e.g., mono-iodination or mono-formylation) requires precise stoichiometry.
-
Ether Cleavage: The very Lewis acids used to functionalize the ring can accidentally strip off your methyl groups (demethylation), ruining the yield.
This guide provides field-proven protocols to navigate these risks.
Module 1: Managing Exotherms in Vilsmeier-Haack Formylation
Scenario: You are scaling up the formylation of 3,4,5-trimethoxybenzene to 3,4,5-trimethoxybenzaldehyde using
The Mechanism of Failure
The Vilsmeier reagent (chloroiminium ion) is generated in situ. When the electron-rich TMP ring is added, the EAS reaction is immediate and highly exothermic. On a gram scale, heat dissipates. On a kilogram scale, the heat accumulation accelerates the reaction further (thermal runaway), leading to solvent boiling or decomposition.
Troubleshooting Protocol: The "Inverse Addition" Method
Standard Protocol Adjustment: Never add neat
Step-by-Step Scale-Up Procedure:
-
Vilsmeier Complex Formation: Charge anhydrous DMF (3.0 equiv) to the reactor. Cool to 0–5°C. Add
(1.2 equiv) dropwise. Control: Maintain internal temp <10°C. Stir for 30 mins to form the salt (often a white slurry). -
Substrate Preparation: Dissolve 3,4,5-trimethoxybenzene in DMF (1.5 volumes).
-
Controlled Dosing (The Critical Step): Dosing the substrate solution into the Vilsmeier complex allows you to limit the concentration of unreacted aromatic ring, preventing heat spikes.
-
Rate: Dose over 2–4 hours.
-
Set point: Maintain internal temp at 20–25°C (or up to 60°C for sterically hindered substrates, but only after confirming heat flow stability).
-
-
Quench Safety: The hydrolysis of the intermediate iminium salt is also exothermic. Pour the reaction mixture into ice water (buffered with sodium acetate if acid-sensitive), not water into the mixture.
Visualizing the Safety Loop
Figure 1: Thermal safety control loop for exothermic additions on scale.
Module 2: Preventing Unwanted Demethylation
Scenario: You are performing a Friedel-Crafts acylation or using a Lewis Acid catalyst.[1] User Complaint: "My NMR shows a broad phenol peak, and I've lost a methyl group."
The Chemical Trap
Methoxy groups are Lewis basic. Strong Lewis acids like Aluminum Trichloride (
Lewis Acid Compatibility Matrix
Use this table to select the correct catalyst for TMP substrates.
| Lewis Acid | Strength | Risk of Demethylation | Recommended Application |
| Extreme | Certain | Only use if you intend to deprotect (e.g., making polyphenols). | |
| High | High | Avoid with TMPs unless at <0°C. Causes rapid cleavage at >20°C. | |
| Moderate | Moderate | Safe at low temps (-20°C to 0°C). Good for acylation. | |
| Moderate | Low | Preferred for acylation of TMPs. | |
| Mild | Negligible | Excellent for Vilsmeier or mild condensations. | |
| Moderate | Low | Good for cyclizations, generally ether-safe. |
Expert Tip: If you must use a strong Lewis acid for reactivity, add a "sacrificial" Lewis base (like nitromethane as solvent) to moderate the acidity, or ensure the reaction time is short.
Module 3: Purification – The "Oiling Out" Nightmare
Scenario: Recrystallizing a TMP intermediate (e.g., an aldehyde or ketone). User Complaint: "It didn't crystallize. It separated into a sticky brown oil at the bottom of the flask."
The Cause
Many trimethoxyphenyl compounds have melting points between 60°C and 90°C. If you dissolve them in a hot solvent (e.g., ethanol at 80°C) and cool too fast, the solution hits the "oiling out" boundary (liquid-liquid phase separation) before it hits the solubility curve (crystallization). The product comes out as a liquid, which then solidifies into an impure glass.
Troubleshooting Guide: Controlled Crystallization
-
Solvent Choice: Avoid solvents where the boiling point is higher than the product's melting point if possible.
-
Bad: Product MP = 70°C, Solvent = Toluene (BP 110°C).
-
Good: Product MP = 70°C, Solvent = Methanol (BP 65°C) or IPA/Water.
-
-
Seeding is Mandatory: On a large scale, spontaneous nucleation is unreliable.
-
Protocol: Cool the clear solution to 5°C below the saturation temperature. Add 0.5 wt% pure seed crystals. Hold for 1 hour to establish a seed bed before further cooling.
-
-
The "Cloud Point" Rescue: If it oils out:
-
Reheat until clear.
-
Add a small amount of "good" solvent.
-
Cool more slowly.
-
Crucial: Agitate vigorously to disperse oil droplets if they form; they may crystallize if kept dispersed.
-
Purification Decision Tree
Figure 2: Workflow for handling difficult-to-crystallize TMP intermediates.
Frequently Asked Questions (FAQ)
Q: I am trying to iodinate 3,4,5-trimethoxybenzoic acid, but I keep getting the di-iodo product. How do I stop at mono-iodination?
A: The 2- and 6-positions are equivalent and highly activated. Using elemental iodine (
-
Solution: Use N-iodosuccinimide (NIS) in acetonitrile. NIS is a milder source of iodonium ions. Alternatively, use the
/ Silver Trifluoroacetate (AgTFA) system, which allows for high regiocontrol due to the steric bulk of the silver complex [1].
Q: Can I use the Vilsmeier-Haack reaction on 1,3,5-trimethoxybenzene? A: Yes, but be extremely careful. The 1,3,5-isomer is significantly more reactive than the 1,2,3-isomer (the "super-activated" phloroglucinol pattern). The exotherm will be violent. Perform the reaction at 0°C initially and do not heat above 40°C unless verified by HPLC that starting material remains.
Q: My product turned pink/purple during drying. Is it decomposing? A: TMP compounds are prone to oxidation to quinones (which are deeply colored) upon exposure to air and light, especially if trace acid remains.
-
Fix: Ensure your final wash is pH neutral (bicarbonate wash). Dry in a vacuum oven under nitrogen, not air. Store in amber glass.
References
-
Regioselective Iodination of Activated Arom
- Source: ResearchG
- Context: Discusses the use of /AgTFA for controlling iodin
-
Link:
-
Scale-Up of Vilsmeier-Haack Formyl
-
Crystalliz
- Source: Chemical Engineering Research and Design
- Context: General strategies for managing "oiling out" and polymorph control in API synthesis.
-
Link:
Sources
Technical Support Center: Interpretation of Complex NMR Spectra for Substituted Phenyl Compounds
Welcome to the technical support center for the interpretation of complex NMR spectra of substituted phenyl compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during NMR analysis of these ubiquitous chemical moieties.
Introduction
Substituted phenyl rings are fundamental building blocks in a vast array of molecules, from pharmaceuticals to advanced materials. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of these compounds. However, the aromatic region of an NMR spectrum can often be complex and challenging to interpret, especially with increasing substitution. This guide provides a structured approach to demystify these spectra, offering both foundational knowledge and advanced troubleshooting techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the routine analysis of substituted phenyl compounds.
Q1: Why do the aromatic protons of my substituted benzene derivative show such complex splitting patterns?
The complexity of the aromatic region in the ¹H NMR spectrum arises from spin-spin coupling between non-equivalent protons on the phenyl ring.[1] The number of signals, their chemical shifts, and their splitting patterns are all influenced by the number, nature, and position of the substituents. For instance, a monosubstituted benzene ring can theoretically show signals for three distinct sets of protons (ortho, meta, and para), though in practice, these may overlap to form a complex multiplet.[2][3]
Q2: How can I quickly determine the substitution pattern (ortho, meta, para) from the ¹H NMR spectrum?
While a definitive assignment often requires more in-depth analysis, some general patterns can provide initial clues:
-
Para-disubstituted: Often, a para-substituted ring with two different substituents will exhibit two doublet signals, each integrating to two protons.[1][3][4] This is a result of the molecule's symmetry.
-
Ortho-disubstituted: With two different substituents, an ortho-disubstituted ring will typically show four distinct signals in the aromatic region, and none of them will be a singlet.[3]
-
Meta-disubstituted: A meta-disubstituted ring with two different substituents will also display four signals in the aromatic region; however, one of these is often a singlet, corresponding to the proton situated between the two substituents.[3]
It is important to remember that these are generalizations, and the actual appearance of the spectrum can be influenced by the specific substituents and the magnetic field strength of the NMR instrument.
Q3: What are the typical coupling constant (J) values I should expect for aromatic protons?
The magnitude of the J-coupling constant provides valuable information about the relative positions of the coupled protons:
-
Ortho-coupling (³JHH): Coupling between protons on adjacent carbons is typically in the range of 7-10 Hz.[5]
-
Meta-coupling (⁴JHH): Coupling between protons separated by three bonds is smaller, usually 2-3 Hz.[5][6]
-
Para-coupling (⁵JHH): Coupling between protons across the ring is very small (often close to 0 Hz) and is rarely observed.[6]
These coupling constants are independent of the magnetic field strength.[7]
Q4: My aromatic signals are overlapping. What can I do to resolve them?
Overlapping signals in the aromatic region are a common challenge. Here are a few strategies to address this:
-
Higher Field NMR: Acquiring the spectrum on a higher field instrument will increase the chemical shift dispersion, potentially resolving the overlapping multiplets.
-
Change of Solvent: Running the sample in a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) can alter the chemical shifts of the aromatic protons and may resolve the overlap.[8]
-
2D NMR Spectroscopy: Techniques like COSY can help identify which protons are coupled to each other, even if their signals overlap in the 1D spectrum.[9]
Q5: The integration of my aromatic region doesn't match the expected number of protons. What could be the reason?
Several factors can lead to inaccurate integration:
-
Overlapping Solvent Peak: If the residual solvent peak (e.g., CHCl₃ in CDCl₃) is in the aromatic region, it can interfere with the integration.[8]
-
Broad Signals: Protons that are exchanging (e.g., OH or NH protons) can sometimes appear as broad signals in the aromatic region, leading to integration errors. A D₂O exchange experiment can confirm the presence of such protons.[8]
-
Poor Phasing and Baseline Correction: Incorrect phasing or baseline correction of the spectrum can significantly affect the accuracy of the integration.
Part 2: Troubleshooting Guide for Complex Spectra
This section provides a more in-depth guide to tackling specific challenges in the interpretation of complex NMR spectra of substituted phenyl compounds.
Issue 1: More Signals Than Expected in the Aromatic Region
Symptoms: The number of signals in the aromatic region is greater than the number of aromatic protons.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Presence of Rotamers | If a substituent has restricted rotation (e.g., an amide group), different rotational isomers (rotamers) may exist in solution on the NMR timescale. This can lead to a doubling of the signals for the aromatic protons. | Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If rotamers are present, the signals should broaden and coalesce into a single set of signals at higher temperatures.[9] |
| Mixture of Isomers | The sample may be a mixture of constitutional isomers (e.g., ortho and para isomers). | Chromatographic Analysis: Use techniques like TLC, GC-MS, or LC-MS to check the purity of the sample. |
| Complex Second-Order Effects | When the chemical shift difference between two coupled protons is small (approaching the magnitude of the coupling constant), second-order effects can lead to the appearance of more lines than predicted by the simple n+1 rule. These are often seen as "roofing" where the inner peaks of the multiplets are taller than the outer peaks. | Higher Field NMR: Moving to a higher field strength increases the chemical shift dispersion in Hz, which can simplify the spectrum to first-order. Spectral Simulation: Use NMR simulation software to model the spectrum and confirm the presence of second-order effects.[10][11] |
Issue 2: Unusually Broad Aromatic Signals
Symptoms: The signals in the aromatic region are significantly broader than expected.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Poor Shimming | An inhomogeneous magnetic field across the sample is a common cause of broad peaks.[8] | Re-shim the Magnet: Carefully re-shim the instrument, especially the Z1 and Z2 shims, to optimize the field homogeneity. If the problem persists, check a standard sample to determine if the issue is with the sample or the instrument.[12] |
| Sample Aggregation | At high concentrations, molecules can aggregate, leading to restricted molecular tumbling and broader signals. | Dilute the Sample: Prepare a more dilute sample and re-acquire the spectrum. |
| Paramagnetic Impurities | The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause significant line broadening. | Degas the Sample: Degas the sample by bubbling an inert gas (e.g., nitrogen or argon) through the solution or by using the freeze-pump-thaw method. |
| Chemical Exchange | If a proton is undergoing chemical exchange at a rate comparable to the NMR timescale, its signal will be broadened. | Variable Temperature (VT) NMR: As with rotamers, changing the temperature can either slow down or speed up the exchange process, resulting in sharper signals. |
Issue 3: Ambiguous Assignments of Aromatic Protons
Symptoms: It is difficult to definitively assign the signals in the aromatic region to specific protons on the phenyl ring.
Solution: Advanced 2D NMR Techniques
When 1D ¹H NMR is insufficient for unambiguous assignment, a combination of 2D NMR experiments is the most effective approach.[9][13]
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through three bonds (³JHH).[9][14] Cross-peaks in the COSY spectrum connect coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons.[14][15] Each cross-peak in the HSQC spectrum corresponds to a C-H bond.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[14][16] This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the carbon skeleton of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are coupled through bonds.[17] This is a powerful tool for determining the stereochemistry and conformation of molecules.
Workflow for 2D NMR-based Assignment:
Caption: Workflow for structure elucidation using 2D NMR.
Part 3: Experimental Protocols
This section provides step-by-step methodologies for key experiments.
Protocol 1: Sample Preparation for High-Resolution NMR
-
Weigh the Sample: Accurately weigh 5-10 mg of the purified compound for ¹H NMR (or 20-50 mg for ¹³C NMR) directly into a clean, dry vial.
-
Choose the Solvent: Select a deuterated solvent in which the compound is fully soluble. Common choices include CDCl₃, DMSO-d₆, and Acetone-d₆.
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, gently warm or vortex the sample to aid dissolution.
-
Filter the Sample: To remove any particulate matter that can degrade shimming, filter the sample through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[9]
-
Add an Internal Standard (Optional): If precise chemical shift referencing is required, add a small amount of an internal standard such as tetramethylsilane (TMS).
-
Cap and Label: Securely cap the NMR tube and label it clearly.
Protocol 2: Performing a D₂O Exchange Experiment
-
Acquire Initial ¹H NMR: Obtain a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake Vigorously: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing.
-
Re-acquire ¹H NMR: Immediately re-acquire the ¹H NMR spectrum.
-
Analyze the Spectra: Compare the two spectra. The signals corresponding to exchangeable protons (e.g., -OH, -NH₂, -COOH) will have disappeared or significantly decreased in intensity in the second spectrum.[8]
Part 4: Data Presentation and Visualization
Table 1: Influence of Substituents on ¹H Chemical Shifts of Aromatic Protons
The chemical shifts of aromatic protons are influenced by the electronic nature of the substituents on the ring. Electron-donating groups (EDGs) shield the aromatic protons, causing them to resonate at a higher field (lower ppm), while electron-withdrawing groups (EWGs) deshield them, leading to a downfield shift (higher ppm).[1]
| Substituent | Nature | Effect on Ortho Protons (ppm) | Effect on Meta Protons (ppm) | Effect on Para Protons (ppm) |
| -NH₂ | Strong EDG | -0.75 | -0.25 | -0.65 |
| -OH | Strong EDG | -0.50 | -0.15 | -0.40 |
| -OCH₃ | Strong EDG | -0.45 | -0.10 | -0.40 |
| -CH₃ | Weak EDG | -0.15 | -0.10 | -0.20 |
| -H | (Reference) | 0.00 | 0.00 | 0.00 |
| -Cl | Weak EWG | +0.02 | -0.04 | -0.09 |
| -Br | Weak EWG | +0.18 | -0.08 | -0.04 |
| -COCH₃ | Strong EWG | +0.65 | +0.15 | +0.30 |
| -NO₂ | Strong EWG | +0.95 | +0.25 | +0.40 |
Note: These are approximate additive effects relative to benzene (δ ~7.34 ppm). The actual chemical shifts can vary depending on the solvent and the presence of other substituents.
Diagram 1: Typical Coupling Patterns in Disubstituted Benzenes
Caption: Simplified ¹H NMR patterns for disubstituted benzenes.
References
- BenchChem. (2025, December).
-
University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Retrieved February 13, 2026, from [Link]
-
Chem LibreTexts. (2021, August 21). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Moodle. NMR Spectroscopy of Benzene Derivatives. Retrieved February 13, 2026, from [Link]
-
YouTube. (2023, May 15). NMR 5: Coupling Constants. [Link]
-
Chemical Instrumentation Facility. NMR Coupling Constants. Retrieved February 13, 2026, from [Link]
-
Chem LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
ResearchGate. (2006, August). 13C NMR study of ortho‐, meta‐ and para‐ substituted phenyldiphenylamines: Substituent effect correlations. [Link]
-
ResearchGate. (2001, August). Influence of Substituents on the Through-Space Shielding of Aromatic Rings. [Link]
-
Mestrelab. Download NMR Predict. Retrieved February 13, 2026, from [Link]
-
ACS Publications. (2006, July 18). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling. [Link]
-
SpinCore Technologies. NMR Software. Retrieved February 13, 2026, from [Link]
-
ACD/Labs. (2021, August 25). 1H–1H Coupling in Proton NMR. [Link]
-
ACS Publications. (1969, May 1). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. The Journal of Physical Chemistry. [Link]
-
NIST. (1977). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link]
-
Semantic Scholar. (1970, May 1). Substituent Effects on the NMR Chemical Shifts of Aromatic Side Chain Protons. I. The Effects of meta-Substituents. [Link]
-
YouTube. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]
-
Chem LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. [Link]
-
Chemistry Stack Exchange. (2016, December 20). Modern open-source tools for simulation of NMR spectra. [Link]
-
Cherry. Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group. [Link]
-
ResearchGate. (2018, April 12). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?. [Link]
-
PubMed. (2016, November 18). Through-Space Shielding Effects of Metal-Complexed Phenyl Rings. [Link]
-
Scribd. Advanced 2D NMR Techniques Guide. Retrieved February 13, 2026, from [Link]
-
MDPI. (2018, November 28). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
NMR Wiki. NMR Software. Retrieved February 13, 2026, from [Link]
-
Chem LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
NMRShiftDB. Simulate and predict NMR spectra. Retrieved February 13, 2026, from [Link]
-
Chemistry Steps. NMR Spectroscopy Practice Problems. Retrieved February 13, 2026, from [Link]
-
Reddit. (2017, December 11). Using NMR Spectrum to Identify Ortho, Meta and Para. [Link]
-
Wiley Online Library. (2019, July 24). Common problems and artifacts encountered in solution‐state NMR experiments. [Link]
-
University of Colorado Boulder. Aromatics. Retrieved February 13, 2026, from [Link]
-
Columbia University. HSQC and HMBC. Retrieved February 13, 2026, from [Link]
-
PubMed Central. (2022, January 26). Through-Space Multinuclear NMR Signal Enhancement Induced by Parahydrogen and Radiofrequency Amplification by Stimulated Emission of Radiation. [Link]
- Wiley-VCH. (2002). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (1992, August). 1H NMR study of some sterically crowded substituted phenols. [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
Wikipedia. Nuclear Overhauser effect. Retrieved February 13, 2026, from [Link]
-
YouTube. (2019, July 15). Nuclear Overhauser Enhancement (NOE) effect and its implications in 13C NMR spectroscopy. [Link]
-
Chem LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
Sources
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. youtube.com [youtube.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Simulate and predict NMR spectra [nmrdb.org]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
- 14. scribd.com [scribd.com]
- 15. m.youtube.com [m.youtube.com]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming Tubulin Binding Affinity for Novel Trimethoxyphenyl Derivatives
For drug development professionals focused on oncology, tubulin remains a validated and highly attractive therapeutic target. Its critical role in mitotic spindle formation makes it a linchpin in the proliferation of cancer cells. Among the various classes of tubulin inhibitors, those that bind to the colchicine site are of particular interest due to their potential to overcome multi-drug resistance and their suitability for oral administration[1]. The trimethoxyphenyl (TMP) moiety is a key pharmacophore for many potent colchicine-site inhibitors, most notably Combretastatin A-4 (CA-4), a natural product known for its powerful anti-cancer and vascular-disrupting effects[2][3][4].
This guide provides a comprehensive, field-proven workflow for researchers developing novel TMP-based compounds. We will move beyond simple protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating cascade of evidence. Our goal is to rigorously confirm that a novel TMP derivative not only exhibits anti-proliferative activity but does so through direct, high-affinity binding to the colchicine site on tubulin.
To illustrate this process, we will compare the performance of two hypothetical novel derivatives, Compound X and Compound Y , against the well-characterized inhibitor, Combretastatin A-4 (CA-4) .
The Investigative Workflow: From Cellular Effect to Direct Binding
A robust investigation follows a logical progression from the general to the specific. We must first determine if our novel compounds have the desired biological effect (killing cancer cells), then confirm they operate via the intended mechanism (disrupting microtubules), and finally, quantify the direct interaction with the purified target protein (tubulin).
Caption: A multi-phase workflow for validating novel tubulin inhibitors.
Phase 1: Assessing Cellular Activity with the MTT Assay
Expertise & Rationale: Before investing in more complex biophysical assays, we must first confirm that our novel compounds possess cytotoxic activity against cancer cells. The MTT assay is a robust, colorimetric method for assessing cell viability[5]. It measures the metabolic activity of mitochondrial dehydrogenases, which are only active in living cells[6]. A reduction in the colored formazan product directly correlates with a decrease in viable cells, allowing us to quantify the dose-dependent efficacy of our compounds.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer or HeLa cervical cancer) into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment[7].
-
Compound Treatment: Prepare serial dilutions of Compound X, Compound Y, and the reference CA-4 in complete culture medium. Aspirate the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO)[7].
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals[6].
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 15 minutes[6][7].
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Comparative Data: Anti-proliferative Activity
| Compound | Cell Line | IC₅₀ (nM) [± SD] |
| Combretastatin A-4 (CA-4) | MCF-7 | 2.5 [± 0.4] |
| Compound X | MCF-7 | 15.2 [± 2.1] |
| Compound Y | MCF-7 | 89.7 [± 9.5] |
Analysis: The data indicates that both novel compounds exhibit cytotoxic activity, although Compound X is significantly more potent than Compound Y. Both are less potent than the reference compound, CA-4. This result validates moving forward to mechanistic studies.
Phase 2: Visualizing the Mechanism via Immunofluorescence
Expertise & Rationale: Having confirmed cytotoxicity, we must now gather evidence that the compounds work by targeting the microtubule network. Immunofluorescence (IF) microscopy is the gold standard for visualizing the cytoskeleton[8]. By using a primary antibody specific to α-tubulin and a fluorescently-labeled secondary antibody, we can directly observe the structural integrity of the microtubule network. Colchicine-site binders are known to cause microtubule depolymerization, leading to a diffuse, disorganized tubulin signal compared to the well-defined filamentous network seen in control cells[9][10].
Detailed Protocol: Microtubule Staining
-
Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with each compound at its respective IC₅₀ concentration for 18-24 hours. Include a vehicle-treated control.
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature[11].
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody entry.
-
Blocking: Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Antibody Staining: Incubate with a primary antibody against α-tubulin (diluted in 1% BSA) for 1-2 hours. Wash three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging: Visualize the cells using a fluorescence microscope.
Expected Results: Control cells will display a dense, organized network of microtubule filaments. Cells treated with CA-4 and effective TMP derivatives will show a loss of this filamentous structure and a diffuse, hazy green fluorescence throughout the cytoplasm, indicative of microtubule depolymerization.
Phase 3: Quantifying Direct Tubulin Binding & Inhibition
Expertise & Rationale: Cellular assays are essential but indirect. To definitively prove our compounds are tubulin inhibitors, we must use cell-free, in vitro assays with purified tubulin protein[12]. This phase provides direct, quantitative evidence of target engagement and allows us to compare binding affinities.
The Tubulin Polymerization Assay
Causality: This assay directly measures the core function of tubulin: its ability to polymerize into microtubules. This process can be monitored by an increase in light scattering (turbidity) at 340 nm[13][14]. An effective inhibitor will prevent this increase in absorbance. The assay provides a quantitative measure (IC₅₀) of a compound's ability to inhibit the function of the target protein[15].
Caption: Principle of the in vitro tubulin polymerization assay.
Detailed Protocol: Tubulin Polymerization Assay
-
Reagent Preparation: Prepare a reaction mixture on ice containing purified bovine tubulin (e.g., 3 mg/mL) in a polymerization buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP and 10% glycerol[14].
-
Plate Setup: Pipette 10 µL of various concentrations of the test compounds (CA-4, Compound X, Compound Y) into the wells of a 96-well plate.
-
Initiation: Using a multichannel pipette, add 100 µL of the cold tubulin reaction mixture to each well.
-
Measurement: Immediately place the plate into a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes[14][15].
-
Analysis: Plot absorbance vs. time. Calculate the IC₅₀ value by plotting the maximum polymerization rate or final absorbance against the logarithm of the compound concentration.
Comparative Data: Tubulin Polymerization Inhibition
| Compound | Tubulin Polymerization IC₅₀ (µM) [± SD] |
| Combretastatin A-4 (CA-4) | 0.8 [± 0.1] |
| Compound X | 2.1 [± 0.3] |
| Compound Y | 25.5 [± 3.8] |
Analysis: The in vitro data corroborates the cell-based findings. Compound X is a potent inhibitor of tubulin polymerization, while Compound Y is significantly weaker. This direct evidence strengthens the hypothesis that their cytotoxic effects are due to tubulin inhibition.
The Competitive Colchicine-Binding Assay
Trustworthiness: This is a self-validating system to confirm the binding site. By demonstrating that our novel compounds can prevent the binding of radiolabeled or fluorescently-tagged colchicine, we provide strong evidence that they occupy the same binding pocket on β-tubulin[16][17]. This is a critical step to confirm the mechanism is as designed.
Detailed Protocol: Fluorescence-Based Competitive Binding
-
Reaction Setup: In a 96-well black plate, add purified tubulin (e.g., 2 µM) and a fluorescent colchicine analog or a reporter that binds the colchicine site (e.g., 2-(4'-(dimethylamino)phenyl)-6-phenyl-1H,7H-imidazo[1,2-a]pyridin-4-one, M-DPIP).
-
Inhibitor Addition: Add serial dilutions of the unlabeled competitor compounds (colchicine, CA-4, Compound X, Compound Y).
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity or fluorescence polarization at the appropriate excitation and emission wavelengths for the chosen probe. The displacement of the fluorescent probe by the competitor will cause a decrease in the signal.
-
Data Analysis: Plot the fluorescence signal against the competitor concentration. Fit the data to a competitive binding equation to calculate the inhibition constant (Ki).
Comparative Data: Colchicine Site Binding Affinity
| Compound | Binding Affinity (Ki, µM) [± SD] |
| Combretastatin A-4 (CA-4) | 0.35 [± 0.05] |
| Compound X | 0.95 [± 0.12] |
| Compound Y | 15.1 [± 2.3] |
Analysis: The Ki values provide a direct measure of binding affinity. Compound X binds to the colchicine site with high (sub-micromolar) affinity, consistent with its potent inhibition of polymerization and cell killing. Compound Y is a much weaker binder. This data provides the final, definitive confirmation of the target and binding site for Compound X. For more advanced characterization, techniques like Isothermal Titration Calorimetry (ITC) can be used to obtain a full thermodynamic profile of the binding interaction, including enthalpy and entropy[18][19][20][21].
Conclusion and Final Comparison
This systematic, multi-phase approach provides a rigorous and self-validating pathway to characterize novel trimethoxyphenyl tubulin inhibitors. By progressing from cellular cytotoxicity to mechanistic visualization and finally to direct biophysical quantification, we can confidently assess the potential of new chemical entities.
Our comparative analysis demonstrates that Compound X is a promising lead candidate. It exhibits potent anti-proliferative activity against cancer cells, effectively depolymerizes the microtubule network, inhibits tubulin polymerization in vitro, and binds with high affinity to the colchicine site. While not as potent as CA-4, its properties warrant further investigation. Compound Y , in contrast, is a significantly weaker candidate across all assays and is likely not a priority for further development. This structured, evidence-based comparison is crucial for making informed decisions in the drug development pipeline.
References
-
Modern Biophysical Approaches to Study Protein–Ligand Interactions. ResearchGate. [Link]
-
Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. PubMed. [Link]
-
Microtubule-associated proteins and tubulin interaction by isothermal titration calorimetry. PubMed. [Link]
-
Combretastatin A4 phosphate. PubMed. [Link]
-
Modern Biophysical Approaches to Study Protein–Ligand Interactions. ResearchGate. [Link]
-
Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC. [Link]
-
Characterization of Microtubule-Associated Proteins (MAPs) and Tubulin Interactions by Isothermal Titration Calorimetry (ITC). PubMed. [Link]
-
Combretastatin A4 phosphate : Anti-Cancer Drugs. Ovid. [Link]
-
Combretastatins: In vitro structure-activity relationship, mode of action and current clinical status. Scilit. [Link]
-
Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. PMC. [Link]
-
The biology of the combretastatins as tumour vascular targeting agents. PMC. [Link]
-
Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. PMC. [Link]
-
Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. [Link]
-
Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]
-
Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]
-
MTT Cell Assay Protocol. T. Horton Lab. [Link]
-
Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy. PubMed. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]
-
Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. YouTube. [Link]
-
A Novel Immunofluorescence Method to Visualize Microtubules in the Antiparallel Overlaps of Microtubule-Plus Ends in the Anaphase and Telophase Midzone. PubMed. [Link]
-
Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors. PubMed. [Link]
-
Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Taylor & Francis Online. [Link]
-
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Taylor & Francis Online. [Link]
-
Immunolabeling to Analyze Microtubules in Embryo | Protocol Preview. YouTube. [Link]
-
Competitive inhibition of colchicine binding to tubulin by microtubule-associated proteins. PMC. [Link]
-
An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. [Link]
-
Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]
-
Characterization of Binding Interactions Using Isothermal Titration Calorimetry. AZoM. [Link]
-
Fluorescence Techniques in Analysis of Protein–Ligand Interactions. SpringerLink. [Link]
-
Isothermal titration calorimetry. Wikipedia. [Link]
-
Ligand Binding Assays on the Basis of Fluorescence Anistropy. Edinburgh Instruments. [Link]
-
Discovery of novel tubulin inhibitors targeting the colchicine binding site via virtual screening, structural optimization and antitumor evaluation. PubMed. [Link]
-
Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI. [Link]
Sources
- 1. Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. worldscientific.com [worldscientific.com]
- 13. benchchem.com [benchchem.com]
- 14. cytoskeleton.com [cytoskeleton.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel tubulin inhibitors targeting the colchicine binding site via virtual screening, structural optimization and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microtubule-associated proteins and tubulin interaction by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of Microtubule-Associated Proteins (MAPs) and Tubulin Interactions by Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Safety Operating Guide
Navigating the Safe Handling of Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate: A Guide for Laboratory Professionals
Core Safety Directives: Understanding the Risks
Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate belongs to the family of aromatic ketones. While specific toxicological data is limited, compounds in this class may cause irritation to the skin, eyes, and respiratory tract.[1] Prolonged or repeated exposure should be avoided.[1] The primary routes of exposure are inhalation, ingestion, and skin contact.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is the first line of defense.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate.
| Body Part | Recommended PPE | Rationale |
| Hands | Chemical-resistant gloves (e.g., Polyvinyl alcohol (PVA), Butyl rubber) | Aromatic ketones and other organic solvents can degrade common glove materials like latex.[2] PVA and Butyl rubber offer superior resistance to these chemical classes.[2][3][4] Always check the glove manufacturer's compatibility chart for specific breakthrough times. |
| Eyes | Chemical splash goggles | Standard safety glasses do not provide a complete seal and are inadequate for protecting against splashes of hazardous chemicals.[1] Chemical splash goggles that meet ANSI Z.87.1 standards are required.[5] |
| Face | Face shield (in addition to goggles) | When there is a significant risk of splashing or when handling larger quantities, a face shield provides an additional layer of protection for the entire face.[5] |
| Body | Laboratory coat | A properly fitting lab coat, fully buttoned, protects the skin and personal clothing from contamination.[5] |
| Respiratory | Use in a certified chemical fume hood | Engineering controls are the primary method for minimizing inhalation exposure.[1] All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation and Handling:
-
Designated Work Area: All handling of Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate should occur in a designated area, such as a chemical fume hood, to contain any potential spills or vapors.[1]
-
Pre-use Inspection of PPE: Before starting any work, visually inspect all PPE for any signs of damage, such as cracks, holes, or discoloration.
-
Donning PPE: Don PPE in the following order: lab coat, then eye and face protection, and finally gloves. This sequence ensures that the gloves, which are most likely to become contaminated, are put on last.
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood to avoid inhaling any dust particles. Use appropriate tools (e.g., spatulas) to transfer the material, minimizing the creation of dust.
-
In Solution: When working with the compound in a solvent, be mindful of the solvent's hazards as well. The choice of gloves should be compatible with both the compound and the solvent.[2]
Post-Handling and Decontamination:
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The general order is gloves first, followed by face and eye protection, and finally the lab coat.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing gloves.[1]
-
Work Surface Decontamination: Clean and decontaminate the work area after each use. A 10% caustic solution can be effective for decontaminating the spill site, followed by thorough ventilation.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Solid Waste: Unused or contaminated solid Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.[6]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be disposed of as solid hazardous waste.
Disposal Procedure:
All chemical waste must be disposed of in accordance with federal, state, and local regulations.[1] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste pickup and disposal procedures.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][7] Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and contact your institution's EHS team. Ensure the area is well-ventilated during cleanup.[1]
Visualizing the Workflow for Safe Handling
To further clarify the procedural flow, the following diagram illustrates the key steps for the safe handling and disposal of Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate.
Caption: Workflow for Safe Handling and Disposal
References
-
MarkHerb. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
GlovesnStuff. (n.d.). PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. Retrieved from [Link]
-
EHSLeaders. (2014, July 17). Chemical-Resistant Gloves: Key Considerations. Retrieved from [Link]
-
Polyco Healthline. (n.d.). Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. Retrieved from [Link]
-
NO. 7. (2023, August 23). Safety Data Sheet. Retrieved from [Link]
-
Safety data sheet. (2022, March 8). Retrieved from [Link]
-
SAFETY DATA SHEET. (2021, February 26). Retrieved from [Link]
-
Greenbook.net. (n.d.). WARNING. Retrieved from [Link]
-
Safety data sheet. (2019, August 21). Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). Retrieved from [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]
-
Renfert. (2025, August 26). Safety Data Sheet. Retrieved from [Link]
-
BASF. (2026, February 11). Safety data sheet. Retrieved from [Link]
Sources
- 1. markherb.com [markherb.com]
- 2. Chemical-Resistant Gloves: Key Considerations [ehsleaders.org]
- 3. glovesnstuff.com [glovesnstuff.com]
- 4. polycohealthline.com [polycohealthline.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. leap.epa.ie [leap.epa.ie]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. leap.epa.ie [leap.epa.ie]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
